![molecular formula C9H15Br B13299804 5-(Bromomethyl)spiro[3.4]octane](/img/structure/B13299804.png)
5-(Bromomethyl)spiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)spiro[34]octane is a chemical compound with the molecular formula C9H15Br It is a spirocyclic compound, meaning it contains a bicyclic structure connected by a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)spiro[3.4]octane typically involves the bromination of spiro[3.4]octane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)spiro[3.4]octane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Azide Formation: Reaction with sodium azide yields 5-(azidomethyl)spiro[3.4]octane.
Cyanide Substitution: Reaction with potassium cyanide produces 5-(cyanomethyl)spiro[3.4]octane.
Methoxy Substitution: Reaction with sodium methoxide results in 5-(methoxymethyl)spiro[3.4]octane.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)spiro[3.4]octane has several applications in scientific research:
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)spiro[3.4]octane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, spirocyclic compounds can interact with molecular targets such as enzymes, receptors, and DNA, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.4]octane: The parent compound without the bromomethyl group.
5-(Chloromethyl)spiro[3.4]octane: Similar structure with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)spiro[3.4]octane: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
5-(Bromomethyl)spiro[3.4]octane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxymethyl analogs.
Eigenschaften
Molekularformel |
C9H15Br |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
8-(bromomethyl)spiro[3.4]octane |
InChI |
InChI=1S/C9H15Br/c10-7-8-3-1-4-9(8)5-2-6-9/h8H,1-7H2 |
InChI-Schlüssel |
QEJUEQDZUNNIRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)CCC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


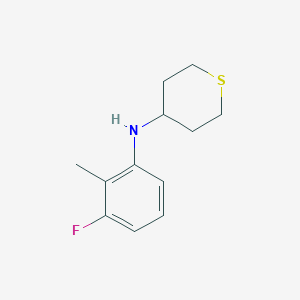
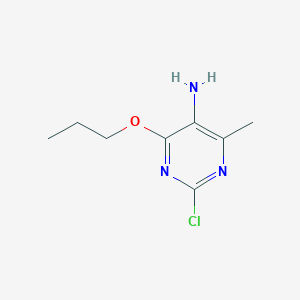
amine](/img/structure/B13299747.png)
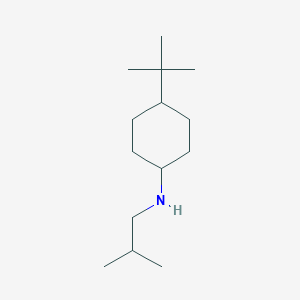
![1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13299750.png)
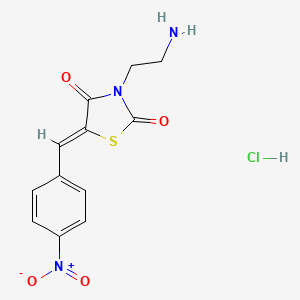
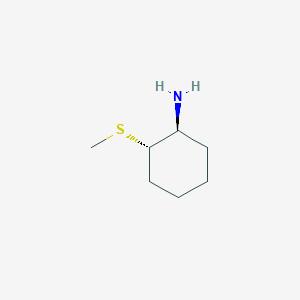
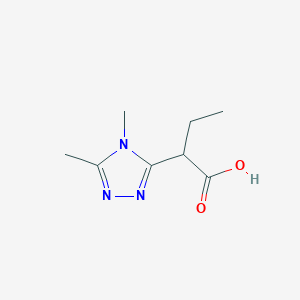
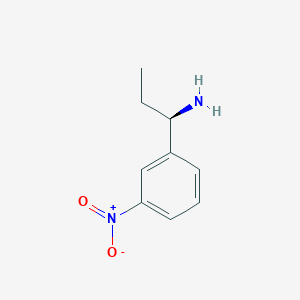
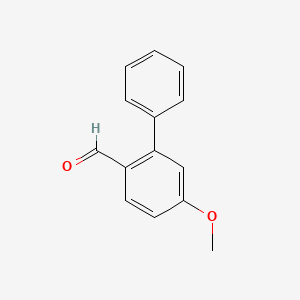

![Butyl[(3-ethoxyphenyl)methyl]amine](/img/structure/B13299813.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B13299818.png)
